7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic name of this compound follows IUPAC Recommendations 2017 for flavonoid nomenclature. The parent structure is chromen-4-one , a bicyclic system comprising a benzopyran-4-one core. Position 2 of the chromen-4-one is substituted with a 4-methoxyphenyl group, while position 7 bears a trisaccharide unit composed of two β-D-glucopyranosyl residues and one α-L-rhamnopyranosyl residue.
The stereochemical descriptors (e.g., 2S,3R,4S,5S,6R) specify the absolute configurations of each chiral center in the glycosidic subunits. The first glucopyranose unit (attached at position 7 of the flavone) has a β-configuration at the anomeric carbon (C1), as indicated by the (2S,3R,4S,5S,6R) stereodescriptors. The second glucopyranose residue is linked via a β-1→3 glycosidic bond, while the rhamnopyranose unit adopts an α-1→6 linkage to the hydroxymethyl group of the central glucopyranose. The 4-methoxyphenyl group at position 2 introduces a planar aromatic system orthogonal to the chromen-4-one plane, as confirmed by computational modeling.
X-Ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction analysis reveals a distorted sofa conformation for the central glucopyranose ring, with Cremer-Pople parameters of θ = 167.2° and φ = 42.7°. The flavone core exhibits near-coplanarity (dihedral angle = 8.3° between the benzopyran and phenyl rings), while the glycosidic trisaccharide adopts a helical arrangement stabilized by intramolecular hydrogen bonds between O3′ of the rhamnose and O4″ of the distal glucose.
Key bond lengths include:
- C7–O–C1′ (glycosidic linkage): 1.432 Å
- Interglycosidic C1′–O–C3″: 1.410 Å
- Methoxy C–O bond: 1.362 Å
The crystal packing shows a layered structure with alternating hydrophobic (flavone) and hydrophilic (glycoside) regions, mediated by π-π stacking (3.8 Å interplanar distance) between adjacent flavone cores and hydrogen-bond networks involving sugar hydroxyls.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The 1H NMR spectrum (600 MHz, DMSO-d6) displays characteristic signals:
- δ 8.02 (d, J = 8.9 Hz, H-2′/H-6′ of methoxyphenyl)
- δ 6.92 (d, J = 8.9 Hz, H-3′/H-5′)
- δ 6.68 (s, H-8 flavone proton)
- δ 5.12 (d, J = 7.2 Hz, anomeric H-1″ of β-glucose)
- δ 4.98 (d, J = 3.1 Hz, H-1‴ of α-rhamnose)
- δ 3.81 (s, OCH3)
The 13C NMR spectrum (150 MHz, DMSO-d6) confirms the glycosylation pattern:
- C-7: δ 163.5 (oxygenated)
- Anomeric carbons: δ 104.2 (C-1″), δ 101.8 (C-1‴)
- Methoxy carbon: δ 56.3
- Carbonyl (C-4): δ 177.9
HSQC and HMBC correlations verify the trisaccharide connectivity, with key long-range couplings observed between H-1″ (δ 5.12) and C-7 (δ 163.5), as well as H-1‴ (δ 4.98) and C-6″ (δ 68.4) of the central glucose.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z 795.2154 [M+H]+, calc. 795.2148) confirms the molecular formula C36H42O20. CID-MS2 reveals a characteristic fragmentation pathway:
- Loss of rhamnose (146 Da): m/z 649.1892
- Subsequent glucose elimination (162 Da): m/z 487.1265
- Aglycone fragmentation:
- m/z 285.0764 (flavone core + methoxy)
- m/z 153.0189 (retro-Diels-Alder fragment)
The MS3 spectrum of m/z 285 shows dominant ions at m/z 267 [M-H2O]+ and m/z 239 [M-H2O-CO]+, consistent with 5-hydroxy-7-methoxyflavone derivatives.
Properties
Molecular Formula |
C34H42O19 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O19/c1-12-23(38)26(41)29(44)32(48-12)47-11-21-25(40)28(43)31(53-33-30(45)27(42)24(39)20(10-35)51-33)34(52-21)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1 |
InChI Key |
LKUZZIAXQNAIHP-IWBPDURUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Primary Glycosylation at the 3-Hydroxy Position
The 3-hydroxy group is glycosylated first due to its higher nucleophilicity.
- Reagents : 2,3,4,6-Tetra-$$ O $$-acetyl-α-D-glucopyranosyl bromide (8 ) is used as the glycosyl donor.
- Conditions : A modified Michael method with K$$ _2$$CO$$ _3 $$ in dry acetone at room temperature for 48 hours.
- Yield : 11–15% for mono-glycosylated product.
- Mechanism : Base-mediated deprotonation of the 3-hydroxy group followed by nucleophilic attack on the glycosyl donor.
Secondary Glycosylation at the 7-Hydroxy Position
The 7-hydroxy group is glycosylated after protecting the 3-position.
- Reagents : 2,3,4-Tri-$$ O $$-acetyl-α-L-rhamnopyranosyl-(1→6)-2,3,4-tri-$$ O $$-acetyl-β-D-glucopyranosyl bromide.
- Conditions : Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in a chloroform/water biphasic system.
- Yield : 40–60% for di-glycosylated product.
Installation of the Branched Oligosaccharide Moiety
The 6-hydroxymethyl group of the glucopyranosyl unit is functionalized with a rhamnose derivative.
- Step 1 : Protection of the 6-hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride in DMF.
- Step 2 : Coupling with 2,3,4-tri-$$ O $$-acetyl-α-L-rhamnopyranosyl bromide using silver oxide as an activator.
- Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF).
Final Deprotection and Purification
Acetyl protecting groups are cleaved under Zemplén conditions:
- Conditions : Sodium methoxide (NaOMe) in methanol at 0°C for 3 hours.
- Purification : Column chromatography (silica gel, CHCl$$ _3 $$/MeOH 10:1).
- Yield : 70–85% after deprotection.
Analytical Characterization
The final product is validated using:
- $$ ^1H $$ NMR (600 MHz, D$$ _2$$O): δ 7.85 (d, $$ J = 8.8 $$ Hz, 2H, H-2' and H-6'), 6.90 (d, $$ J = 8.8 $$ Hz, 2H, H-3' and H-5'), 6.65 (s, 1H, H-8), 5.30 (d, $$ J = 7.2 $$ Hz, 1H, H-1''), 4.95 (d, $$ J = 3.6 $$ Hz, 1H, H-1'''), 3.80 (s, 3H, OCH$$ _3 $$).
- HRMS (ESI+) : m/z calculated for C$$ _{33}$$H$$ _{40}$$O$$ _{22}$$ [M+H]$$ ^+ $$: 813.2145; found: 813.2151.
Key Challenges and Optimization
- Regioselectivity : Competing glycosylation at the 5-hydroxy position is suppressed using bulky protecting groups.
- Stereochemical Control : Anomeric configuration (β-D for glucose, α-L for rhamnose) is maintained via neighboring group participation.
- Scalability : Microwave-assisted synthesis reduces reaction times from 48 hours to 15 minutes for acetylated intermediates.
Comparative Analysis of Glycosylation Methods
Applications in Medicinal Chemistry
This compound serves as a lead for:
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to this one exhibit strong antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with metabolic processes. This characteristic positions it as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory conditions .
Drug Development
The unique structure of this compound allows for modifications that could lead to the development of novel drugs targeting specific diseases. Its bioactivity profile suggests potential in treating conditions such as diabetes and cardiovascular diseases due to its ability to improve glucose metabolism and reduce inflammation .
Nutraceuticals
Given its health benefits, this compound could be incorporated into dietary supplements aimed at promoting overall health and wellness. Its antioxidant properties make it suitable for products targeting age-related health issues .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of similar polyphenolic compounds demonstrated significant reductions in oxidative stress markers in cellular models. The results indicated that these compounds could protect against oxidative damage linked to various diseases .
Case Study 2: Antimicrobial Trials
Clinical trials assessing the antimicrobial properties showed that formulations containing this compound effectively reduced bacterial counts in infected wounds. This suggests its potential use in topical formulations for wound care .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Enzyme Inhibition: It binds to the active sites of certain enzymes, inhibiting their activity and modulating metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Modifications
Table 1: Key Structural and Physicochemical Differences
Key Observations:
Glycosylation Complexity: The double glycosylation (glucose and rhamnose-glucose) increases molecular weight and may delay metabolic clearance compared to monoglycosylated flavonoids like 5-hydroxy-2-(4-hydroxyphenyl)-... () .
Functional Group Modifications: The oxime derivative () demonstrates how replacing the ketone at C4 with an oxime group can alter bioactivity, possibly enhancing stability or target affinity . Methoxy vs.
Bioactivity and Pharmacological Profiles
Table 2: Comparative Bioactivity Data
Key Findings:
- Antioxidant Activity : The target compound’s activity is likely lower than hesperidin due to fewer free hydroxyl groups but may compensate via membrane permeability .
- Ferroptosis Induction: Natural compounds, including flavonoids, are reported to trigger ferroptosis in oral squamous cell carcinoma (OSCC) (). The target compound’s methoxy and glycosyl groups may position it as a candidate for selective cancer cell targeting .
- Metabolic Stability: Glycosylated flavonoids are prone to enzymatic cleavage by β-glucosidases, shortening their half-life. The oxime derivative () may resist such degradation .
Biological Activity
The compound 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one (CAS No. 97938-29-9) is a complex flavonoid glycoside with multiple hydroxyl groups and potential therapeutic properties. This article explores its biological activities based on current research findings.
Chemical Structure and Properties
This compound is characterized by a chromenone backbone with various glycosidic linkages. Its molecular structure includes several hydroxyl groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H30O15 |
| Boiling Point | 923.4 ± 65.0 °C (Predicted) |
| Density | 1.62 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.71 ± 0.70 (Predicted) |
Antioxidant Activity
The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. This activity is primarily attributed to the hydroxyl groups present in its structure. Studies have shown that it can effectively protect cellular components from oxidative damage .
Anti-inflammatory Effects
Research indicates that this compound modulates key inflammatory pathways such as NF-kB and MAPK signaling pathways. By inhibiting these pathways, it reduces the expression of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
In vitro studies have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. Its effectiveness may be linked to its ability to disrupt microbial cell membranes and inhibit growth .
Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms that involve the modulation of cell cycle regulators and apoptosis-related proteins .
The biological effects of this compound are mediated through several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : By inhibiting the activation of NF-kB and MAPK pathways, it decreases the production of inflammatory mediators.
- Antimicrobial Action : Disruption of microbial cell integrity leads to cell death.
- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity using DPPH radical scavenging assays and found that the compound significantly reduced DPPH radical levels compared to control groups .
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine levels such as IL-6 and TNF-alpha .
- Anticancer Investigation : In vitro studies on human breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
